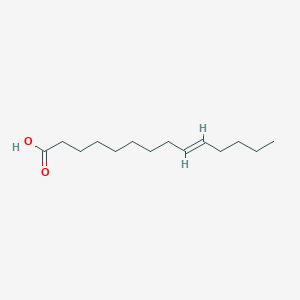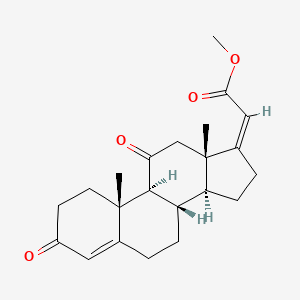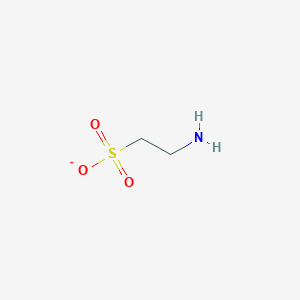
Ácido miristelaidico
Descripción general
Descripción
It is the trans isomer of myristoleic acid and is found in most animal fats . This compound is significant due to its unique structural properties and its presence in various biological systems.
Aplicaciones Científicas De Investigación
Myristelaidic acid has various applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of trans fatty acids.
Biology: Research on myristelaidic acid helps in understanding its role in cellular membranes and metabolic pathways.
Medicine: Studies have explored its potential effects on inflammation and oxidative stress.
Industry: It is used in the production of specialized lipids and as a reference standard in analytical chemistry
Análisis Bioquímico
Biochemical Properties
Myristelaidic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It is converted to myristelaidoyl CoA at a faster rate than myristoleic acid to myristoleoyl CoA . This conversion is crucial for its involvement in various metabolic pathways. Myristelaidic acid interacts with enzymes such as lipoxygenase and cyclooxygenase, influencing their activity and thereby affecting inflammatory and oxidative stress responses . Additionally, it is known to inhibit the activity of specific enzymes like lipoxygenase and cyclooxygenase, further emphasizing its versatile nature .
Cellular Effects
Myristelaidic acid has notable effects on various types of cells and cellular processes. It is known to exert its effects through several mechanisms, including the inhibition of inflammation, oxidative stress, and cell proliferation . Studies have demonstrated that myristelaidic acid can influence the activity of specific enzymes, thereby impacting cell signaling pathways, gene expression, and cellular metabolism . These effects are particularly significant in the context of cancer research, where myristelaidic acid has shown potential in inhibiting the proliferation of cancer cells.
Molecular Mechanism
At the molecular level, myristelaidic acid exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It is known to inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which play crucial roles in inflammatory and oxidative stress responses . Additionally, myristelaidic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions contribute to its overall biochemical effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of myristelaidic acid can vary over time. Studies have shown that myristelaidic acid is relatively stable under standard laboratory conditions, but its effects on cellular function can change with prolonged exposure . For instance, long-term exposure to myristelaidic acid may lead to alterations in cellular metabolism and gene expression, which can have significant implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of myristelaidic acid can vary with different dosages in animal models. At lower doses, myristelaidic acid has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in research and therapeutic applications.
Metabolic Pathways
Myristelaidic acid is involved in several metabolic pathways, including the biosynthesis of fatty acids and the metabolism of lipids. It is converted to myristelaidoyl CoA, which is then utilized in various biochemical reactions . This conversion is facilitated by enzymes such as stearoyl-CoA desaturase-1, which plays a crucial role in the metabolism of myristelaidic acid . Additionally, myristelaidic acid can influence metabolic flux and metabolite levels, further emphasizing its significance in cellular metabolism.
Transport and Distribution
Within cells and tissues, myristelaidic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments . The transport and distribution of myristelaidic acid are crucial for its biochemical effects and potential therapeutic applications.
Subcellular Localization
Myristelaidic acid exhibits specific subcellular localization, which can influence its activity and function. It is known to localize to cellular membranes, where it can interact with membrane-bound enzymes and other biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct myristelaidic acid to specific compartments or organelles within the cell . Understanding the subcellular localization of myristelaidic acid is essential for elucidating its biochemical effects and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Myristelaidic acid can be synthesized through the isomerization of myristoleic acid. The process involves the use of catalysts to convert the cis double bond in myristoleic acid to a trans double bond, resulting in myristelaidic acid .
Industrial Production Methods: Industrial production of myristelaidic acid typically involves the extraction of fats from animal sources, followed by purification and isomerization processes. The extracted fats are subjected to catalytic hydrogenation to achieve the desired trans configuration .
Types of Reactions:
Oxidation: Myristelaidic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of myristelaidic acid can yield saturated fatty acids.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents such as bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized fatty acids and aldehydes.
Reduction: Saturated fatty acids like tetradecanoic acid.
Substitution: Halogenated fatty acids
Mecanismo De Acción
Myristelaidic acid exerts its effects through several mechanisms:
Inhibition of Inflammation: It can inhibit inflammatory pathways by modulating the activity of enzymes involved in the inflammatory response.
Oxidative Stress: The compound has been shown to reduce oxidative stress by scavenging free radicals and enhancing antioxidant defenses.
Cell Membrane Integration: Myristelaidic acid integrates into cell membranes, affecting their fluidity and function.
Comparación Con Compuestos Similares
Myristoleic Acid: The cis isomer of myristelaidic acid, found in plant oils.
Tetradecanoic Acid: A saturated fatty acid with a similar carbon chain length.
Palmitoleic Acid: Another monounsaturated fatty acid with a different carbon chain length.
Uniqueness: Myristelaidic acid is unique due to its trans configuration, which imparts distinct physical and chemical properties compared to its cis isomer, myristoleic acid. This trans configuration affects its behavior in biological systems and its reactivity in chemical processes .
Propiedades
IUPAC Name |
(E)-tetradec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWVWXASSLXJHU-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901009351 | |
| Record name | Myristelaidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9E-tetradecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50286-30-1 | |
| Record name | Myristelaidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050286301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myristelaidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myristelaidic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTELAIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WAJ36526B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Myristelaidic acid in studying drought stress in plants?
A1: While Myristelaidic acid itself wasn't directly measured in the cited study [], its presence as a trans fatty acid is relevant. The research by Zhang et al. [] focuses on how Pinus taeda seedlings respond to drought stress at a metabolic level. Interestingly, the study found that levels of some unsaturated fatty acids, like Myristoleic acid (the cis isomer of Myristelaidic acid), were significantly reduced in the roots of the water-stressed pine seedlings []. This change in fatty acid profiles could reflect alterations in membrane fluidity and integrity, which are crucial for plant adaptation to drought conditions. Further research is needed to understand the specific roles of individual fatty acids, including Myristelaidic acid, in the drought stress response of Pinus taeda.
Q2: How does the fatty acid composition of Royal Chicken muscle, including Myristelaidic acid, compare to other animal products?
A2: The study by Zhao et al. [] revealed that Myristelaidic acid constitutes a small proportion of the total fatty acids in Royal Chicken muscle. Comparing this data to other animal products requires considering various factors such as breed, diet, and farming practices. Generally, trans fatty acids like Myristelaidic acid are found in lower amounts in muscle tissues compared to adipose tissues or dairy products. Further research comparing the fatty acid profiles, including Myristelaidic acid content, across various animal products would be valuable to understand the nutritional implications and potential health impacts.
Q3: What are the analytical techniques commonly employed for the detection and quantification of Myristelaidic acid in food samples?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for analyzing fatty acid composition, including Myristelaidic acid, in various matrices like food []. This technique involves separating fatty acids based on their volatility and then identifying and quantifying them based on their mass-to-charge ratios. For instance, in the analysis of Royal Chicken muscle, Zhao et al. [] employed GC-MS to identify and quantify 21 different fatty acids, including Myristelaidic acid.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(Furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1234039.png)
![N-(3-chlorophenyl)-3-[ethyl(phenyl)sulfamoyl]-4-fluorobenzamide](/img/structure/B1234040.png)

![6-Chloro-4-[[(2-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-1-benzopyran-2-one](/img/structure/B1234044.png)


![(1R,3E,6R,7E,11E,14S,16R,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1234048.png)

![1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]-](/img/structure/B1234052.png)


